Sulfacetamide-d4
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Overview
Description
Sulfacetamide-d4 is a deuterium-labeled derivative of sulfacetamide, a sulfonamide antibiotic. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Sulfacetamide itself is commonly used to treat bacterial infections, particularly those affecting the eyes and skin .
Preparation Methods
The synthesis of sulfacetamide-d4 involves the incorporation of deuterium into the sulfacetamide molecule. One common method for synthesizing sodium sulfacetamide involves refluxing 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride to form N-{(4-aminophenyl)sulfonyl}acetamide (sulfacetamide). This compound is then purified using liquid chromatography . The deuterium-labeled version, this compound, is synthesized similarly, with deuterium replacing hydrogen atoms in the molecule .
Chemical Reactions Analysis
Sulfacetamide-d4, like sulfacetamide, undergoes various chemical reactions, including:
Oxidation: Sulfacetamide can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for sulfacetamide.
Substitution: Sulfacetamide can undergo substitution reactions, particularly involving the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, refluxing sulfanilamide with acetic anhydride produces N-{(4-aminophenyl)sulfonyl}acetamide .
Scientific Research Applications
Sulfacetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: This compound is used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) and other analytical techniques to quantify drug concentrations in biological samples.
Biological Research: This compound is used to study the mechanisms of action of sulfonamide antibiotics and their interactions with bacterial enzymes.
Medical Research: It is used to investigate the efficacy and safety of sulfonamide antibiotics in treating bacterial infections.
Mechanism of Action
Sulfacetamide-d4, like sulfacetamide, functions as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. By inhibiting the synthesis of folic acid, which is necessary for bacterial reproduction, this compound exerts a bacteriostatic effect . The molecular targets involved in this mechanism include dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .
Comparison with Similar Compounds
Sulfacetamide-d4 is similar to other sulfonamide antibiotics, such as:
- Sulfadiazine
- Sulfamerazine
- Sulfamethazine
- Sulfaguanidine
- Sulfamethoxazole
These compounds share a common sulfonamide group and exhibit similar antibacterial properties by inhibiting folic acid synthesis in bacteria . this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI Key |
SKIVFJLNDNKQPD-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.